3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde
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Overview
Description
3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde is a chemical compound with the molecular formula C11H7BrN2O2 and a molecular weight of 279.09 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde typically involves the reaction of 5-bromo-2-pyrimidinol with 3-formylphenol under specific conditions. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-[(5-Bromo-2-pyrimidinyl)oxy]benzoic acid.
Reduction: 3-[(5-Bromo-2-pyrimidinyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-Chloro-2-pyrimidinyl)oxy]benzenecarbaldehyde
- 3-[(5-Fluoro-2-pyrimidinyl)oxy]benzenecarbaldehyde
- 3-[(5-Iodo-2-pyrimidinyl)oxy]benzenecarbaldehyde
Uniqueness
3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(5-bromopyrimidin-2-yl)oxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O2/c12-9-5-13-11(14-6-9)16-10-3-1-2-8(4-10)7-15/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWXBGNAPDVBSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=N2)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201267641 |
Source
|
Record name | 3-[(5-Bromo-2-pyrimidinyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201267641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-70-6 |
Source
|
Record name | 3-[(5-Bromo-2-pyrimidinyl)oxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952182-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(5-Bromo-2-pyrimidinyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201267641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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